2-Aminomethyl-5-furan-3-yl-pyridin-4-ol 2-Aminomethyl-5-furan-3-yl-pyridin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13886502
InChI: InChI=1S/C10H10N2O2/c11-4-8-3-10(13)9(5-12-8)7-1-2-14-6-7/h1-3,5-6H,4,11H2,(H,12,13)
SMILES:
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol

2-Aminomethyl-5-furan-3-yl-pyridin-4-ol

CAS No.:

Cat. No.: VC13886502

Molecular Formula: C10H10N2O2

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

2-Aminomethyl-5-furan-3-yl-pyridin-4-ol -

Specification

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
IUPAC Name 2-(aminomethyl)-5-(furan-3-yl)-1H-pyridin-4-one
Standard InChI InChI=1S/C10H10N2O2/c11-4-8-3-10(13)9(5-12-8)7-1-2-14-6-7/h1-3,5-6H,4,11H2,(H,12,13)
Standard InChI Key MBTSARDSUMHMKU-UHFFFAOYSA-N
Canonical SMILES C1=COC=C1C2=CNC(=CC2=O)CN

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Aminomethyl-5-furan-3-yl-pyridin-4-ol consists of a pyridine ring substituted at three positions:

  • Position 2: An aminomethyl group (-CH₂NH₂), which introduces basicity and potential hydrogen-bonding capabilities.

  • Position 5: A furan-3-yl group, a five-membered aromatic oxygen heterocycle known for enhancing metabolic stability in drug candidates.

  • Position 4: A hydroxyl group (-OH), contributing to solubility and acidity (pKa ≈ 8–10 for pyridinols).

The compound’s IUPAC name, 2-(aminomethyl)-5-(furan-3-yl)-1H-pyridin-4-one, reflects its tautomeric equilibrium between the 4-hydroxypyridine and 4-pyridone forms, a feature common to hydroxypyridines .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂O₂
Molecular Weight190.20 g/mol
Canonical SMILESC1=COC=C1C2=CNC(=CC2=O)CN
InChI KeyMBTSARDSUMHMKU-UHFFFAOYSA-N
PubChem CID42625984

Spectroscopic and Computational Data

The Standard InChI (InChI=1S/C10H10N2O2/c11-4-8-3-10(13)9(5-12-8)7-1-2-14-6-7/h1-3,5-6H,4,11H2,(H,12,13)) provides a machine-readable representation of its connectivity and stereochemistry. Computational models predict a planar pyridine ring with the furan and aminomethyl groups adopting equatorial orientations to minimize steric strain. Infrared (IR) spectroscopy of analogous compounds reveals characteristic N-H stretches (3300–3500 cm⁻¹) and carbonyl vibrations (1650–1700 cm⁻¹) from the pyridone tautomer .

Synthetic Methodologies and Optimization

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution at the 5-position of the pyridine ring requires directing groups or careful control of reaction kinetics.

  • Tautomer Stabilization: The 4-hydroxypyridine ↔ 4-pyridone equilibrium complicates isolation; pH-controlled crystallization (e.g., at pH 6–7) may favor the desired form .

Physicochemical and Pharmacological Properties

Solubility and Stability

The compound’s solubility profile is biphasic:

  • Hydrophilic Character: The hydroxyl and aminomethyl groups confer water solubility (estimated 5–10 mg/mL at 25°C).

  • Lipophilic Contributions: The furan ring enhances permeability across biological membranes (calculated logP ≈ 1.56) .
    Stability studies of analogs indicate susceptibility to oxidative degradation at the furan ring, necessitating storage under inert atmospheres .

Inferred Bioactivity

Though direct assays are unavailable, structurally related compounds exhibit:

  • Antimicrobial Effects: Pyridine derivatives with electron-withdrawing substituents inhibit bacterial dihydrofolate reductase (DHFR) .

  • Neurological Activity: Aminomethylpyridines modulate GABA-A receptors, suggesting potential anxiolytic or anticonvulsant applications .

  • Antioxidant Capacity: Furan-containing phenols scavenge free radicals via H-atom transfer from the hydroxyl group.

Table 2: Comparative Bioactivity of Analogous Compounds

CompoundActivityEC₅₀/IC₅₀Source
5-DeoxypyridoxamineAntioxidant12 µM
Triazolo-pyridine derivativesGABA-A modulation0.8 nM
Pyrano[2,3-c]pyrazolesAnti-inflammatory5 µM

Future Research Directions

Priority Investigations

  • Synthetic Scalability: Developing one-pot methodologies using green solvents (e.g., cyclopentyl methyl ether) and heterogeneous catalysts (e.g., zeolites).

  • ADMET Profiling: Assessing absorption, distribution, and toxicity in vitro to prioritize in vivo studies.

  • Target Identification: High-throughput screening against kinase, GPCR, and ion channel libraries to uncover novel mechanisms.

Technological Integration

  • Machine Learning: QSAR models trained on pyridine-furan hybrids could predict optimized derivatives with higher potency.

  • Microfluidics: Continuous-flow synthesis to enhance yield and reproducibility while reducing waste .

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